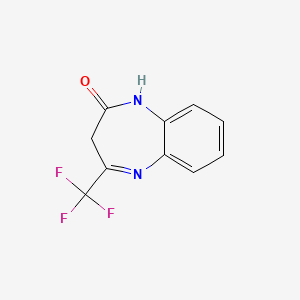

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

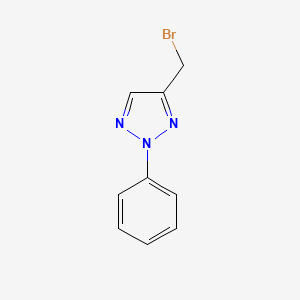

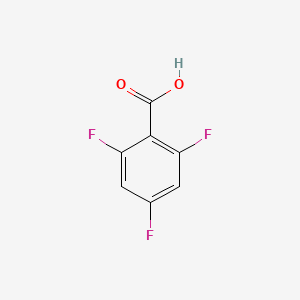

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Tautomerism Studies

- Dihydro-2H-1,5-benzodiazepin-2-ones, closely related to 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for tautomeric rearrangements using DFT calculations. The studies indicate that keto forms are more stable than enol tautomers both in gas phase and in solution, providing insights into the stability and reactivity of these compounds (Okovytyy et al., 2010).

Structural Analysis

- The structure of various 1,5-benzodiazepinones, including fluorinated variants, has been extensively studied. These studies contribute to understanding how fluorination affects the structure and dynamics of these compounds in solid and solution states (Pérez-Torralba et al., 2013).

GABA(A) Receptor Inhibition

- Novel derivatives of 2,3-benzodiazepine, structurally related to this compound, have been synthesized as inhibitors of GABA(A) receptors. These compounds offer insights into the development of new therapeutics targeting specific subunits of GABA(A) receptors (Ling et al., 2015).

Enantioselective Synthesis

- Research into the enantioselective synthesis of 4-substituted 1,5-benzodiazepin-2-ones offers valuable information for the production of stereochemically pure pharmaceuticals. These methods achieve high yields and enantioselectivities, crucial for drug development (Chen et al., 2011).

Anti-corrosion Studies

- 1,5-Benzodiazepine derivatives, including those with structural similarities to this compound, have been investigated for their anti-corrosion properties on carbon steel. This research highlights potential industrial applications of benzodiazepines in corrosion prevention (Sebhaoui et al., 2019).

Tuberculostatic Activity

- Fluoroalkyl-containing 1,5-benzodiazepines have shown significant tuberculostatic activity, suggesting their potential use in treating tuberculosis. This research also emphasizes their lower toxicity compared to traditional treatments (Khudina et al., 2011).

Safety and Hazards

将来の方向性

The development of trifluoromethyl compounds is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

作用機序

Target of Action

Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . .

Mode of Action

Trifluoromethyl groups are known to exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

It’s known that trifluoromethyl-substituted compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .

Pharmacokinetics

It’s known that trifluoromethyl groups can significantly affect the pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

It’s known that trifluoromethyl groups can enhance the potency of a compound, potentially leading to more pronounced molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one . For example, the presence of trifluoromethyl groups can enhance the stability of a compound in various environmental conditions .

特性

IUPAC Name |

4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYUTTGUWVFRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070-87-3 |

Source

|

| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)